molecular formula C12H19N3O2 B2659950 tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate CAS No. 1935900-29-0

tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate

Cat. No.: B2659950
CAS No.: 1935900-29-0
M. Wt: 237.303
InChI Key: YLXHJXZYMMSUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate is a heterocyclic compound that serves as a versatile and valuable building block in synthetic organic and medicinal chemistry. Its molecular structure features a fused pyrazolo-azepine ring system, a motif of significant interest in the design of novel bioactive molecules . The tert-butyloxycarbonyl (Boc) group is a critical protective moiety for amines, enhancing the compound's stability and making it an essential synthetic intermediate for constructing more complex molecular architectures . This compound is primarily used in pharmaceutical research and development as a precursor. Heterocyclic structures of this type are frequently explored as core scaffolds in drug discovery efforts, particularly for targets in oncology, inflammation, and central nervous system disorders . Researchers utilize this building block to generate diverse compound libraries for high-throughput screening and to optimize lead compounds' pharmacological properties, such as potency and metabolic stability . The presence of the Boc group allows for facile deprotection under mild acidic conditions, enabling subsequent functionalization at the amine position, a key step in many synthetic routes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care and consult the safety data sheet prior to use.

Properties

IUPAC Name

tert-butyl 4,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-4-5-10-9(8-15)7-13-14-10/h7H,4-6,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXHJXZYMMSUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through a series of organic reactions starting from commercially available precursors. The synthetic pathway generally involves the formation of the pyrazole ring followed by the fusion with the azepine structure. Specific catalysts and solvents are used to optimize the yield and purity of the final product.

  • One of the typical synthetic routes may start with a cyclization reaction of an appropriate dicarbonyl compound with hydrazine, forming the pyrazole core. This intermediate then undergoes subsequent reactions to form the azepine ring. Industrial Production Methods:

  • Industrial-scale production often utilizes continuous flow reactors to maintain consistent reaction conditions. Solvent choice, temperature control, and catalyst selection are crucial to scale the reaction efficiently while ensuring safety and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate can undergo oxidation reactions, typically transforming the tert-butyl group into a more reactive moiety.

  • Reduction: Reduction reactions can alter the pyrazole and azepine rings, allowing for the modification of the compound's electronic properties.

  • Substitution: Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed. Major Products Formed:

  • Depending on the reaction conditions and reagents used, major products can include derivatives with altered functional groups, modified ring structures, or different oxidation states.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to tert-butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). These compounds demonstrate significant inhibition of HBV DNA viral load in preclinical models. For instance, derivatives of tetrahydropyrazolo compounds have shown efficacy against nucleos(t)ide-resistant HBV variants by modulating core protein functions .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. Research into related heterocycles has demonstrated their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Compounds with similar frameworks have been synthesized and evaluated for their AChE inhibitory activity, indicating that modifications to the tetrahydropyrazolo structure could yield effective neuroprotective agents .

Antitumor Activity

Compounds containing heterocyclic structures are often explored for their antitumor properties. The unique fused ring system of this compound may enhance interactions with biological targets involved in tumorigenesis. Studies on related compounds have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis .

Case Study 1: HBV Inhibition

A study investigated a series of tetrahydropyrazolo derivatives as potential HBV CpAMs. The lead compound demonstrated significant antiviral activity in vitro and in vivo models, leading to reduced viral loads and improved liver function markers in treated subjects .

Case Study 2: Neuroprotective Agents

In a comparative study of various heterocyclic compounds for AChE inhibition, one derivative showed an IC50 value significantly lower than standard drugs used in Alzheimer's treatment. This suggests that modifications to the tetrahydropyrazolo structure could enhance its neuroprotective effects .

Mechanism of Action

Molecular Targets and Pathways:

  • The precise mechanism of action depends on the specific functionalization of the compound. In its various forms, it may interact with biological macromolecules, influencing pathways related to inflammation, cell signaling, or metabolic processes.

Comparison with Similar Compounds

Ring Size and Saturation

  • Pyridine vs. Azepine Analogs: The target compound’s azepine ring (7-membered) contrasts with pyridine-based analogs like tert-butyl 3-amino-4,5,6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridine-3-carboxylate (6-membered ring). Example: The pyridine analog (C₁₂H₁₉N₃O₂) shares the same molecular formula but exhibits a lower melting point (163–165°C) compared to nitro-substituted azepine/thienopyridine hybrids (e.g., 193–195°C for cis-2d) .

Substituent Effects

  • Electron-Withdrawing Groups (EWGs) :

    • Nitro- or bromo-substituted derivatives (e.g., cis-2d, cis-2c) exhibit higher melting points (112–201°C ) due to enhanced dipole interactions, whereas the unsubstituted target compound lacks such polar groups .
    • Halogenated analogs like tert-butyl 6,7-dihydro-3-iodo-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS: 661487-17-8) introduce heavy atoms, altering reactivity in cross-coupling reactions .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Structural Features Reference
Target compound C₁₂H₁₉N₃O₂ 237.3 N/A 7-membered azepine, Boc-protected
tert-Butyl 3-amino-4,5,6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridine-3-carboxylate C₁₂H₁₉N₃O₂ 253 (M+H)+ 163–165 6-membered pyridine, methyl, amino
4-(3-Bromophenyl)-4,6,7,8-tetrahydro-6-phenyl[1,4]oxazino[4,3-c]thieno[4,3-c]pyridinone (cis-2c) C₁₈H₁₅N₃O₅ 377.3 112–113 Thienopyridine core, bromophenyl
tert-Butyl 7-hydroxy-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate C₁₂H₁₉N₃O₃ 253.30 N/A Diazepine ring, hydroxyl

Spectral and Analytical Data

  • NMR Spectroscopy :

    • The Boc group in the target compound is expected to resonate near δ 1.47 ppm (9H, s), consistent with analogs like the pyridine derivative in .
    • Chlorophenyl-substituted analogs (e.g., tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate) show aromatic proton shifts at δ 7.2–7.4 ppm , absent in the parent compound .
  • Mass Spectrometry :

    • The target compound’s molecular ion peak is anticipated at m/z 237.3 , while methyl-substituted pyridine analogs exhibit m/z 253 (M+H)+ .

Q & A

Q. Advanced

  • Reaction Conditions : Use DBU or Et₃N as bases for cyclization steps to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Monitoring : Employ LC-MS or TLC to track reaction progress and identify byproducts.
  • Protecting Group Strategy : Sequential Boc protection (e.g., tert-butyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate derivatives ) can prevent undesired amine oxidation.

Data-Driven Approach : Statistical design of experiments (DoE) to optimize temperature, stoichiometry, and catalyst loading.

What analytical techniques are critical for resolving contradictions in spectroscopic data during structural elucidation?

Q. Advanced

  • NMR Analysis : Use ¹H-¹⁵N HMBC to confirm pyrazole N-H environments. Overlapping signals in ¹H NMR can be resolved via 2D NOESY to assess spatial proximity .
  • X-ray Crystallography : SHELX-refined structures provide definitive bond-length and angle data, resolving ambiguities in regiochemistry .
  • Computational Validation : Compare experimental IR or NMR spectra with density functional theory (DFT)-predicted values.

Case Study : Discrepancies in carbonyl stretching frequencies (IR) may arise from Boc group conformation; variable-temperature NMR can clarify dynamic effects.

How does the tert-butyl carbamate group influence the compound’s stability and handling in experimental settings?

Basic
The Boc group:

  • Enhances Stability : Protects amines from oxidation and nucleophilic attack during synthesis.
  • Acid-Labile : Cleaved under mild acidic conditions (e.g., TFA/DCM), enabling selective deprotection .
  • Storage : Store at –20°C under inert atmosphere (Ar/N₂) to prevent hydrolysis.

Safety Note : Handle cleavage reagents (e.g., TFA) in fume hoods due to corrosive vapors .

What role does this compound play in the development of TLR antagonists?

Advanced
This compound serves as a scaffold for synthesizing TLR7-9 antagonists, as seen in patents for systemic lupus erythematosus (SLE) therapeutics . Modifications to the pyrazolo-azepine core (e.g., introducing morpholine or quinoline substituents) modulate TLR binding affinity.

Methodological Insight : Structure-activity relationship (SAR) studies guided by molecular docking (e.g., PDB:7CKL) can identify key interactions with TLR catalytic domains.

How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Continuous Flow Chemistry : Reduces reaction times and improves reproducibility for cyclization steps .
  • Green Chemistry : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer scale-up.
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR monitoring) to ensure batch consistency.

Case Study : Pilot-scale synthesis of related pyrazolo-pyrimidines achieved 85% yield via optimized Buchwald-Hartwig coupling .

What are the implications of stereochemical heterogeneity in this compound’s biological activity?

Q. Advanced

  • Chiral Centers : The azepine ring may adopt multiple conformations, affecting receptor binding.
  • Resolution Methods : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution to isolate enantiomers.
  • Biological Testing : Compare IC₅₀ values of enantiomers in TLR inhibition assays to identify the active form .

Data Analysis : Molecular dynamics simulations can predict preferred conformations in aqueous vs. lipid environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.